tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate
Description
The compound tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core substituted with a hydroxyl group and a 3-ethyl-1,2,4-oxadiazole-containing side chain at position 3, protected by a tert-butyloxycarbonyl (Boc) group. The hydroxyl group on the piperidine ring likely enhances polarity, improving solubility compared to non-hydroxylated analogs, while the ethyl-substituted oxadiazole contributes to lipophilicity and steric interactions in biological systems .
Properties
Molecular Formula |
C15H25N3O4 |
|---|---|
Molecular Weight |
311.38 g/mol |
IUPAC Name |
tert-butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H25N3O4/c1-5-11-16-12(22-17-11)9-15(20)7-6-8-18(10-15)13(19)21-14(2,3)4/h20H,5-10H2,1-4H3 |
InChI Key |
KKSAKLHFTZPANN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)CC2(CCCN(C2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine Scaffold
- Starting Material: The synthesis begins with a suitably substituted piperidine derivative, often a 3-hydroxypiperidine or a protected precursor such as 3-hydroxypiperidine-1-carboxylic acid derivatives.
- Protection of the Amine: The nitrogen atom at position 1 is protected with a tert-butyloxycarbonyl (Boc) group to afford tert-butyl carbamate derivatives, ensuring selectivity in subsequent steps.
Formation of the Methyl Linkage to the Oxadiazole
- Preparation of the 3-ethyl-1,2,4-oxadiazole-5-yl) methyl group: The oxadiazole ring is typically synthesized via cyclization of suitable amidoximes with carboxylic acids or their derivatives, followed by alkylation to attach the methyl linker.
- Attachment to the Piperidine: The oxadiazole moiety is linked to the piperidine ring through nucleophilic substitution or Mannich-type reactions, where the methyl group acts as a bridge.
Construction of the 1,2,4-Oxadiazole Ring
- Cyclization Step: The 1,2,4-oxadiazole ring is formed via cyclodehydration of acyl hydrazides or amidoximes with carboxylic acids or their derivatives under dehydrating conditions, often using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).
- Substituent Introduction: The ethyl substituent at the 3-position of the oxadiazole is introduced via alkylation of the heterocycle or through the use of substituted precursors during ring formation.
Specific Reaction Conditions and Catalysts
| Step | Reagents | Conditions | Catalysts/Agents | Purpose |
|---|---|---|---|---|
| Protection of amine | Boc₂O | Room temperature, inert atmosphere | - | Protect amino group for selective reactions |
| Cyclization to oxadiazole | Hydrazides + carboxylic acids | Reflux | PCl₅, POCl₃, or PPA | Form heterocyclic ring |
| Alkylation of oxadiazole | Alkyl halides (e.g., ethyl bromide) | Reflux | K₂CO₃ or Cs₂CO₃ | Attach ethyl group |
| Linkage to piperidine | Nucleophilic substitution | Heating | Base (e.g., NaH) | Attach methyl-oxadiazole to piperidine |
| Deprotection and final assembly | Acidic conditions (e.g., TFA) | Room temperature | - | Remove protecting groups, finalize structure |
Industrial Scale Synthesis
For large-scale production, continuous flow reactors and automated systems are employed to optimize reaction conditions, improve yields, and minimize waste. The key steps—heterocycle formation, linker attachment, and protection/deprotection—are adapted to continuous processes, with process intensification techniques ensuring high purity and reproducibility.
Data Tables and Research Results
Notes on Synthesis and Optimization
- Protecting Group Strategies: The Boc group is commonly used to protect the amine during heterocycle formation and linkage steps.
- Yield Optimization: Reaction parameters such as temperature, solvent, and base strength significantly influence yields, with reflux conditions generally preferred.
- Purification: Techniques such as flash chromatography, recrystallization, and preparative HPLC are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the oxadiazole ring can produce a variety of reduced nitrogen-containing compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a promising lead compound for drug discovery .
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties allow for the development of materials with specific characteristics, such as enhanced durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety can form hydrogen bonds and other interactions with biological molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in the combination of the 3-ethyl-1,2,4-oxadiazole moiety and the 3-hydroxypiperidine scaffold. Below is a detailed comparison with analogous molecules based on substituent variations, molecular properties, and inferred bioactivity:
Structural and Functional Differences
Key Observations
Substituent Effects on Bioactivity: Ethyl (Target) vs. Cyclopropyl : The ethyl group offers flexibility and moderate lipophilicity, favoring membrane permeability. Cyclopropyl’s rigidity may improve binding but could hinder synthetic accessibility (e.g., lower yields in multi-step reactions, as seen in ).
Heterocycle Variations :
- Oxadiazole vs. Triazole : Oxadiazoles (e.g., target compound) are less polar than triazoles, balancing lipophilicity for cell penetration. Triazoles, with additional nitrogen, may engage in stronger dipole interactions but face higher metabolic clearance.
Synthetic Considerations :
- Yields for oxadiazole-containing analogs in range from 53% to 94%, influenced by substituent bulk and reaction conditions. The hydroxyl group in the target compound may necessitate protective-group strategies, complicating synthesis .
Biological Activity
tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate is a complex organic compound notable for its diverse biological activities. This compound integrates a piperidine ring with a hydroxyl group and an oxadiazole moiety, which contributes to its potential pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C15H25N3O4, with a molecular weight of 311.38 g/mol. The structure features a tert-butyl ester group and an oxadiazole ring that are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H25N3O4 |
| Molecular Weight | 311.38 g/mol |
| IUPAC Name | This compound |
| SMILES | CCC1=NOC(=N1)CC2(CCCN(C2)C(=O)OC(C)(C)C)O |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The oxadiazole moiety can form hydrogen bonds and engage in π-stacking interactions with nucleophilic sites on proteins or nucleic acids. The piperidine ring enhances the compound's structural stability, allowing it to modulate enzyme activities and receptor functions effectively.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to tert-butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine have shown efficacy against various bacterial strains due to their ability to disrupt cellular membranes and inhibit essential metabolic pathways .
Neuroprotective Effects
A study examining related piperidine derivatives demonstrated protective effects against neurotoxic agents in astrocytes. These compounds reduced inflammation markers such as TNFα and IL-6 when exposed to amyloid beta aggregates, suggesting potential applications in neurodegenerative diseases .
Anti-inflammatory Properties
The compound's hydroxyl group contributes to its anti-inflammatory capabilities. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides (LPS), thus highlighting its potential in managing inflammatory conditions .
Study on Neuroprotection
In a controlled laboratory setting, researchers evaluated the effects of tert-butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine on astrocytes subjected to amyloid beta-induced toxicity. The findings revealed a significant reduction in cell death and inflammatory cytokine production compared to untreated controls. This suggests that the compound may offer therapeutic benefits in conditions like Alzheimer's disease .
Antimicrobial Testing
Another study focused on the antimicrobial efficacy of related oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, supporting their potential as alternative antimicrobial agents .
Comparative Analysis with Similar Compounds
To assess the unique biological activity of tert-butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine, a comparison with other piperidine derivatives was conducted:
| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Anti-inflammatory Effects |
|---|---|---|---|
| tert-butyl 3-(phenyl)-piperidine | Moderate | Low | Moderate |
| tert-butyl 3-(2-methylpyridinyl)-piperidine | High | Moderate | High |
| tert-butyl 3[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine | High | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
